1-(2-Methylprop-2-en-1-yl)-3-(piperidin-4-yl)-1H-indazole
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Overview
Description
1-(2-Methylprop-2-en-1-yl)-3-(piperidin-4-yl)-1H-indazole is a synthetic organic compound that belongs to the indazole family. Indazoles are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry due to their biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methylprop-2-en-1-yl)-3-(piperidin-4-yl)-1H-indazole typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indazole Core: This can be achieved through cyclization reactions involving hydrazines and ketones or aldehydes.
Alkylation: Introduction of the 2-Methylprop-2-en-1-yl group can be done through alkylation reactions using appropriate alkyl halides.
Piperidine Substitution: The piperidin-4-yl group can be introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methylprop-2-en-1-yl)-3-(piperidin-4-yl)-1H-indazole can undergo various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oxides.
Reduction: Can be reduced to form corresponding reduced derivatives.
Substitution: Can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include alkyl halides, acyl chlorides, and various nucleophiles or electrophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2-Methylprop-2-en-1-yl)-3-(piperidin-4-yl)-1H-indazole would depend on its specific biological target. Generally, it might interact with enzymes, receptors, or other proteins to exert its effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
1H-Indazole: The parent compound, which lacks the 2-Methylprop-2-en-1-yl and piperidin-4-yl groups.
2-Methylprop-2-en-1-yl-1H-indazole: Lacks the piperidin-4-yl group.
3-(Piperidin-4-yl)-1H-indazole: Lacks the 2-Methylprop-2-en-1-yl group.
Uniqueness
1-(2-Methylprop-2-en-1-yl)-3-(piperidin-4-yl)-1H-indazole is unique due to the presence of both the 2-Methylprop-2-en-1-yl and piperidin-4-yl groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
648898-05-9 |
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Molecular Formula |
C16H21N3 |
Molecular Weight |
255.36 g/mol |
IUPAC Name |
1-(2-methylprop-2-enyl)-3-piperidin-4-ylindazole |
InChI |
InChI=1S/C16H21N3/c1-12(2)11-19-15-6-4-3-5-14(15)16(18-19)13-7-9-17-10-8-13/h3-6,13,17H,1,7-11H2,2H3 |
InChI Key |
WGTBVLUIOWLFSD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CN1C2=CC=CC=C2C(=N1)C3CCNCC3 |
Origin of Product |
United States |
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